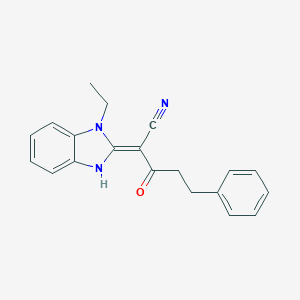
(2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzimidazole and has been found to exhibit a wide range of biological activities. In
Wirkmechanismus
The mechanism of action of ((2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile is not fully understood. However, it is believed that the compound exerts its biological activities by interacting with cellular targets and disrupting their normal function. The compound may also induce cell death by activating apoptotic pathways or inhibiting cell proliferation.
Biochemical and physiological effects:
Studies have shown that ((2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile can affect various biochemical and physiological processes in cells and organisms. The compound has been found to modulate the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. In addition, the compound has been shown to inhibit the activity of enzymes involved in cellular metabolism and energy production.
Vorteile Und Einschränkungen Für Laborexperimente
((2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile has several advantages for lab experiments. The compound is easy to synthesize and can be obtained in large quantities. It is also stable and can be stored for long periods without degradation. However, the compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on ((2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile. One area of interest is the development of new derivatives with improved biological activities and reduced toxicity. Another area of interest is the investigation of the compound's mechanism of action and its interaction with cellular targets. Furthermore, the potential use of the compound in the development of new drugs for the treatment of various diseases is an exciting area for future research.
Conclusion:
In conclusion, ((2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile is a promising compound with a wide range of biological activities. Its easy synthesis, stability, and potential use in the development of new drugs make it an exciting area for scientific research. Further investigation into its mechanism of action and potential applications is warranted.
Synthesemethoden
The synthesis of ((2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile involves the reaction of 3-ethyl-1H-benzimidazole-2-carbaldehyde with 3-oxo-5-phenylpentanenitrile in the presence of a base. The reaction yields the desired compound in good yield and purity. The synthesis method has been optimized to obtain the compound in large quantities for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
((2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. The compound has been tested against various microorganisms, including bacteria, fungi, and viruses, and has shown promising results. In addition, the compound has been found to inhibit the growth of cancer cells and reduce inflammation in animal models.
Eigenschaften
Produktname |
(2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile |
|---|---|
Molekularformel |
C20H19N3O |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
(2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile |
InChI |
InChI=1S/C20H19N3O/c1-2-23-18-11-7-6-10-17(18)22-20(23)16(14-21)19(24)13-12-15-8-4-3-5-9-15/h3-11,22H,2,12-13H2,1H3/b20-16+ |
InChI-Schlüssel |
AYZCURIXTUYGJN-CAPFRKAQSA-N |
Isomerische SMILES |
CCN\1C2=CC=CC=C2N/C1=C(/C#N)\C(=O)CCC3=CC=CC=C3 |
SMILES |
CCN1C2=CC=CC=C2NC1=C(C#N)C(=O)CCC3=CC=CC=C3 |
Kanonische SMILES |
CCN1C2=CC=CC=C2NC1=C(C#N)C(=O)CCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1,3,4-Thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254658.png)

![1-[4-(Allyloxy)phenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254660.png)
![1-[4-(Allyloxy)-3-methoxyphenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254661.png)
![3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254662.png)

![(2Z)-6-(4-chlorobenzyl)-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B254670.png)

![6-{[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}hexanoic acid](/img/structure/B254677.png)
![2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B254678.png)

![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B254681.png)
![4-{2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide](/img/structure/B254684.png)
